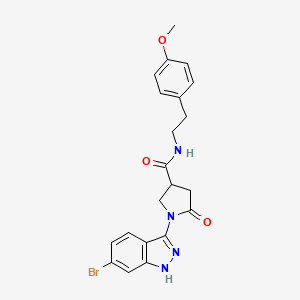

1-(6-bromo-1H-indazol-3-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-bromo-1H-indazol-3-yl)-N-(4-methoxyphenethyl)-5-oxo-3-pyrrolidinecarboxamide, often referred to as “Compound X” , is a synthetic organic molecule. Its chemical structure comprises an indazole core, a pyrrolidine ring, and a phenethyl amide group. Let’s break it down:

Indazole Core: The indazole moiety is a bicyclic aromatic system containing a five-membered pyrazole ring fused to a six-membered benzene ring. This scaffold imparts unique properties to Compound X.

Pyrrolidine Ring: The pyrrolidine ring contributes to the compound’s conformational flexibility and potential for binding to biological targets.

Phenethyl Amide Group: The phenethyl amide serves as a functional handle for derivatization and bioconjugation.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for Compound X, but a common approach involves the following steps:

-

Indazole Formation

- Start with 6-bromoindazole.

- React it with an appropriate amine (e.g., 4-methoxyphenethylamine) to form the indazole-amine intermediate.

- Protect the amine group (e.g., with a Boc or Fmoc protecting group).

- Perform cyclization to obtain the indazole core.

-

Pyrrolidine Attachment

- Introduce the pyrrolidine ring by reacting the indazole-amine intermediate with a suitable pyrrolidine derivative.

- Deprotect the amine group.

-

Amide Formation

- Couple the resulting amine with a carboxylic acid (e.g., 5-oxo-3-pyrrolidinecarboxylic acid) to form the amide bond.

Industrial Production:

While Compound X is primarily synthesized in research laboratories, scaled-up production can be achieved using continuous flow chemistry or batch processes. Optimization of reaction conditions, purification, and yield are critical for industrial viability.

Chemical Reactions Analysis

Compound X undergoes various reactions:

Oxidation: Oxidation of the indazole moiety can lead to diverse derivatives with altered properties.

Reduction: Reduction of the carbonyl group may yield amines or alcohols.

Substitution: Nucleophilic substitution at the bromine position allows for further functionalization.

Common Reagents: Reagents like DMSO, base, and transition metal catalysts are often employed.

Major Products: These reactions yield derivatives with modified pharmacological profiles or improved solubility.

Scientific Research Applications

Compound X finds applications in:

Medicinal Chemistry: As a potential drug candidate targeting specific receptors or enzymes.

Cancer Research: Investigating its anti-proliferative effects.

Neuroscience: Studying its impact on neurotransmitter systems.

Materials Science: Incorporating it into functional materials.

Mechanism of Action

- Compound X likely interacts with cellular receptors or enzymes.

- Molecular targets may include GPCRs, kinases, or ion channels.

- Activation or inhibition of specific pathways influences cellular responses.

Comparison with Similar Compounds

Unique Features: Compound X’s indazole-pyrrolidine hybrid structure sets it apart.

Similar Compounds: Related molecules include indazoles, pyrrolidines, and phenethyl amides.

Properties

Molecular Formula |

C21H21BrN4O3 |

|---|---|

Molecular Weight |

457.3 g/mol |

IUPAC Name |

1-(6-bromo-1H-indazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C21H21BrN4O3/c1-29-16-5-2-13(3-6-16)8-9-23-21(28)14-10-19(27)26(12-14)20-17-7-4-15(22)11-18(17)24-25-20/h2-7,11,14H,8-10,12H2,1H3,(H,23,28)(H,24,25) |

InChI Key |

JACIOWLNXCQLAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11126908.png)

![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126918.png)

![methyl 2,7-dimethyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11126920.png)

![3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11126935.png)

![methyl 5-methyl-2-({[1-(propan-2-yl)-1H-indol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11126956.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126960.png)

![N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126961.png)

![4-bromo-N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11126970.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidino][4-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B11126971.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11126977.png)

![1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide](/img/structure/B11126979.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide](/img/structure/B11126981.png)

![1-(4-Chlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126992.png)